N-(3-aminophenyl)-N-methylacetamide

Description

Contextualization within Amidic and Anilino-functionalized Organic Systems

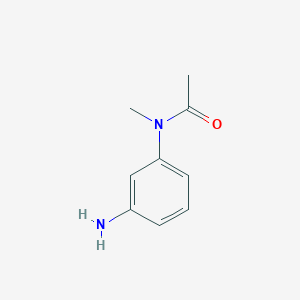

N-(3-aminophenyl)-N-methylacetamide, with the chemical formula C9H12N2O, is structurally characterized by a central benzene (B151609) ring substituted with both an amino group (-NH2) and an N-methylacetamido group [-N(CH3)C(=O)CH3]. This places it within two significant classes of organic compounds: amides and anilines.

Amidic Functionality: The N-methylacetamide group imparts the characteristic properties of a tertiary amide. The presence of the carbonyl group and the nitrogen atom allows for resonance stabilization, influencing the molecule's electronic properties and reactivity. The methyl group on the nitrogen atom sterically and electronically differentiates it from its secondary amide analogue, N-(3-aminophenyl)acetamide.

Anilino Functionality: The aminophenyl group provides the properties of an aniline (B41778). The amino group is a powerful activating group in electrophilic aromatic substitution reactions, directing incoming electrophiles to the ortho and para positions. The basicity of the amino group is a key factor in its reactivity, allowing it to participate in a variety of acid-base and nucleophilic reactions.

The interplay of these two functional groups on the same aromatic scaffold results in a molecule with a rich and nuanced reactivity profile, making it a valuable substrate for a range of chemical transformations.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C9H12N2O |

| Molecular Weight | 164.21 g/mol |

| Melting Point | 116-118 °C chemicalbook.com |

Significance as a Precursor in Complex Molecule Synthesis

The bifunctional nature of this compound makes it a significant precursor in the synthesis of more complex molecules, particularly in the pharmaceutical and dye industries. While specific research on this compound as a precursor is not extensively documented, the well-established applications of its close analogue, N-(3-aminophenyl)acetamide (also known as 3-aminoacetanilide), provide a strong indication of its synthetic potential. wikipedia.org

Synthesis of Heterocyclic Compounds: The amino group of this compound can serve as a nucleophile or be converted into a diazonium salt, which is a versatile intermediate for introducing a variety of functional groups. This reactivity is crucial for the construction of nitrogen-containing heterocyclic rings, which are prevalent in many biologically active molecules. wikipedia.org For instance, derivatives of this compound could potentially be used in the synthesis of:

Azo Compounds: The diazotization of the amino group, followed by coupling with an electron-rich aromatic compound, would yield azo dyes. wikipedia.org

Pyrroles, Imidazoles, and Thiazoles: The amino group provides a reactive handle for condensation reactions with dicarbonyl compounds or other appropriate reagents to form these five-membered heterocyclic systems. wikipedia.org

Pharmaceutical Scaffolds: The anilino-amide structure is a common motif in many pharmaceutical agents. This compound can serve as a starting material for the synthesis of more elaborate drug candidates. For example, the related compound 3-aminoacetanilide is a known starting material for the synthesis of Trametinib, a kinase inhibitor used in cancer therapy. wikipedia.org

Overview of Current Academic Research Trajectories

Current academic research directly focusing on this compound is limited. However, broader research trends in organic synthesis and medicinal chemistry suggest several potential areas where this compound could be of interest.

Development of Novel Dyes: Research into new azo dyes with enhanced properties, such as improved lightfastness and color intensity, is a continuous effort. google.com The specific substitution pattern of this compound could lead to dyes with unique spectral properties.

Synthesis of Bioactive Heterocycles: The search for new pharmaceutical agents often involves the synthesis and screening of libraries of heterocyclic compounds. mdpi.com The reactivity of this compound makes it a candidate for inclusion in such synthetic programs, particularly for the development of kinase inhibitors or other targeted therapies.

Green Chemistry Approaches: The development of more environmentally friendly and efficient synthetic methods is a major focus in modern organic chemistry. mdpi.com Research could be directed towards the use of greener solvents and catalysts for the synthesis and derivatization of this compound.

Spectroscopic Data for Related Compounds

| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |

|---|---|---|

| N-methyl-N-phenylacetamide | 7.41-7.29 (m, 5H), 3.29 (s, 3H), 1.89 (s, 3H) | 170.6, 144.3, 129.5, 128.2, 127.3, 37.2, 22.6 |

| N-(3-chlorophenyl)-N-methylacetamide | 7.36-7.34 (m, 2H), 7.22 (s, 1H), 7.10 (d, J=7.9 Hz, 1H), 3.26 (s, 3H), 1.90 (s, 3H) | 170.3, 145.8, 135.2, 130.8, 128.1, 127.6, 125.5, 37.2, 22.5 |

Structure

3D Structure

Properties

IUPAC Name |

N-(3-aminophenyl)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-7(12)11(2)9-5-3-4-8(10)6-9/h3-6H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSPIVSEYIORPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50442355 | |

| Record name | N-(3-aminophenyl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61679-27-4 | |

| Record name | N-(3-aminophenyl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-aminophenyl)-N-methylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for N 3 Aminophenyl N Methylacetamide

Established Synthetic Pathways to N-Methylacetamide Derivatives

The formation of the N-methylacetamide core is a fundamental step in the synthesis of the target compound. Several well-established methods are available for the synthesis of N-methylacetamide and its derivatives.

One of the most traditional and straightforward methods involves the reaction of methylamine (B109427) with hot acetic acid or acetic anhydride . chemicalbook.comchemicalbook.com Another common approach is the direct amidation of carboxylic acids with amines. catalysis.blog This can be achieved using dehydrating agents or through catalytic methods. catalysis.blogmdpi.com For instance, a production process suitable for industrial scale involves reacting acetic acid and methylamine at 70-80 °C. google.com

Other documented methods include the reaction of N,N-dimethylurea with acetic acid and the reduction or hydrogenation of N-(hydroxymethyl)acetamide. chemicalbook.comchemicalbook.com Additionally, the carbonylation of trimethylamine (B31210) in the presence of a rhodium(I) complex has been shown to produce N,N-dimethylacetamide, with N-methylacetamide as a significant byproduct. researchgate.net The choice of a particular pathway often depends on factors like the availability of starting materials, desired purity, and scalability of the reaction. catalysis.blog

Strategies for Introduction of the 3-Aminophenyl Moiety

The introduction of the 3-aminophenyl group is a critical transformation in the synthesis of N-(3-aminophenyl)-N-methylacetamide. A primary and widely used strategy involves the reduction of a nitro group to an amine. This is typically achieved by first synthesizing the corresponding nitro-substituted precursor, N-methyl-N-(3-nitrophenyl)acetamide, and then reducing the nitro group to an amine.

Several methods are available for the reduction of aromatic nitro compounds. nih.gov A common and effective method is catalytic hydrogenation , using catalysts such as palladium on carbon (Pd/C) with hydrogen gas. youtube.commdpi.com This method is often preferred due to its clean reaction profile and high yields.

Alternatively, chemical reduction methods can be employed. These include the use of metals in acidic media, such as iron in acetic acid, or stannous chloride (SnCl2) in ethanol. youtube.com These methods offer milder reaction conditions and can be advantageous when other functional groups sensitive to hydrogenation are present in the molecule. youtube.com

Development of Novel and Efficient Synthetic Routes

The development of more efficient and sustainable synthetic routes is a continuous effort in chemical synthesis. For this compound, this involves exploring advanced catalytic systems and process optimization strategies.

Catalytic Approaches in Amide and Anilino Compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions, higher selectivity, and improved atom economy. mdpi.com In the context of amide synthesis, various catalytic systems have been developed to facilitate the direct coupling of carboxylic acids and amines. mdpi.comcore.ac.ukrsc.org These include the use of boronic acid derivatives and various metal catalysts. organic-chemistry.org For the synthesis of anilino compounds, catalytic hydrogenation using supported gold nanoparticles has been shown to be highly chemoselective for the reduction of nitro groups. nih.gov

A dual-catalytic strategy combining N-heterocyclic carbene (NHC) and visible light has been reported for the direct synthesis of amides from aldehydes and imines under redox-neutral conditions, offering an atom-economical approach. acs.org Furthermore, chemoenzymatic methods using immobilized nitroreductases present a sustainable alternative to traditional precious metal-catalyzed nitro reductions for the synthesis of anilines. nih.gov These advanced catalytic methods hold promise for developing more efficient and environmentally friendly syntheses of this compound.

High-Yield Synthesis and Process Intensification Studies

Achieving high yields and improving process efficiency are critical for the industrial production of chemicals. Process intensification strategies aim to develop smaller, safer, and more energy-efficient manufacturing processes. acs.orgnih.gov For amide synthesis, this can involve implementing continuous flow reaction systems, which can offer better control over reaction parameters and lead to higher yields and purity. acs.orgrsc.org

For instance, a study on the amidation reaction between 4-chlorobenzoyl chloride and diisopropylamine (B44863) demonstrated that an intensified batch process could lead to significant cost savings. acs.org The integration of multiple reaction steps into a continuous flow system, such as the synthesis of amides from alcohols and amines, showcases the potential for creating more economical and adaptable synthetic routes. rsc.org Applying these principles to the synthesis of this compound could lead to a more streamlined and cost-effective manufacturing process.

Exploration of Related Synthetic Transformations in Analogous Systems

The synthetic methods discussed for this compound are applicable to a broader range of analogous compounds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming carbon-nitrogen bonds and has been utilized in the synthesis of complex molecules, including intermediates for pharmaceuticals. portonpharma.com

The synthesis of other aniline (B41778) derivatives, such as 3-aminophenol, also employs similar strategies, including the dehydrogenation of cyclic precursors in the presence of a transition metal catalyst. google.comgoogle.com Furthermore, the development of green synthetic methodologies, such as the one-pot, three-component aza-Friedel–Crafts reaction catalyzed by a Brønsted acidic ionic liquid in an aqueous medium, provides a sustainable route to primary aniline-based indolylmethanes. acs.org These related transformations highlight the versatility of the synthetic toolbox available to chemists for the construction of a wide array of functionalized aromatic amines and amides.

Chemical Reactivity and Derivatization Studies of N 3 Aminophenyl N Methylacetamide

Reactivity of the Aromatic Amine Functionality

The aromatic amine group in N-(3-aminophenyl)-N-methylacetamide is a key site for chemical modifications. Its nucleophilic nature and the activating effect it exerts on the aromatic ring drive its reactivity in several important classes of reactions.

Electrophilic Aromatic Substitution Reactions

The amino group is a potent activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. This is due to the ability of the nitrogen's lone pair of electrons to donate electron density to the aromatic ring, stabilizing the carbocation intermediate formed during the reaction. libretexts.org Consequently, electrophiles will preferentially attack the positions ortho and para to the amino group. In the case of this compound, the positions ortho (C2 and C4) and para (C6) to the amino group are activated. However, the N-methylacetamide group at the meta position also influences the substitution pattern.

Common electrophilic aromatic substitution reactions that this compound can undergo include:

Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) onto the aromatic ring.

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. libretexts.org

Sulfonation: Introduction of a sulfonic acid group (-SO3H).

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, although the amino group can complicate these reactions by reacting with the Lewis acid catalyst.

The interplay between the activating amino group and the deactivating, meta-directing N-methylacetamide group, along with steric considerations, will ultimately determine the regioselectivity of these substitutions.

Transformations to Diverse Nitrogen-Containing Groups

The primary aromatic amine functionality is a versatile precursor for the synthesis of a wide array of other nitrogen-containing functional groups. These transformations significantly expand the chemical space accessible from this compound.

Key transformations include:

Diazotization: Reaction with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) at low temperatures to form a diazonium salt. This intermediate is highly useful for introducing a variety of substituents onto the aromatic ring through Sandmeyer-type reactions (e.g., -CN, -Cl, -Br) or other transformations (e.g., -I, -F, -OH).

Amide and Sulfonamide Formation: Acylation with acid chlorides or anhydrides, or reaction with sulfonyl chlorides, to yield the corresponding amides and sulfonamides. These reactions can be used to protect the amino group or to introduce new functionalities.

Alkylation and Arylation: Direct reaction with alkyl halides or through coupling reactions to form secondary or tertiary amines.

Oxidation: Oxidation of the amino group can lead to various products, including nitroso, nitro, and azo compounds, depending on the oxidizing agent and reaction conditions.

A study on N-(5-halo-2-nitrophenyl)acetamides demonstrated the feasibility of nucleophilic aromatic substitution reactions where various amines displace a halogen, showcasing the potential for creating diverse amino-substituted derivatives. tandfonline.com

Annulation and Cyclization Reactions to Form Heterocyclic Systems

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an activated aromatic ring, makes it a valuable substrate for the construction of heterocyclic systems. These reactions often involve condensation with a second reagent that provides the remaining atoms needed to form a new ring.

Examples of heterocyclic systems that can be synthesized include:

Benzimidazoles: Condensation with carboxylic acids or their derivatives.

Quinolines and Quinolones: Through reactions like the Skraup or Doebner-von Miller synthesis, which involve reaction with α,β-unsaturated carbonyl compounds or their precursors.

Benzodiazepines and other fused heterocycles: The cyclization of N-aryl-2-(2-aminophenyl)alkylamides has been studied, indicating that the rate of cyclization can be influenced by steric factors and is subject to general acid catalysis. rsc.org Recent research has also highlighted the use of N,N-dimethylacetamides as an electrophilic carbon source in the synthesis of N-heterocyclic compounds like 4-quinazolinones. nih.gov Furthermore, tandem annulation reactions of 1,3-enynes have been developed to synthesize functionalized pyridine (B92270) and pyrrole (B145914) derivatives, which could potentially be adapted for substrates like this compound. nih.gov

Reactivity of the N-Methylacetamide Group

The N-methylacetamide group also offers opportunities for chemical modification, although it is generally less reactive than the aromatic amine.

Amide Functional Group Modifications

The amide bond in the N-methylacetamide group is relatively stable but can undergo specific transformations.

Hydrolysis: The amide can be hydrolyzed to the corresponding carboxylic acid (acetic acid) and the parent amine (3-amino-N-methylaniline) under acidic or basic conditions.

Reduction: Strong reducing agents like lithium aluminum hydride can reduce the amide to the corresponding amine, yielding N1-ethyl-N1-methylbenzene-1,3-diamine.

Reaction with Organometallic Reagents: Grignard reagents or organolithium compounds can add to the carbonyl group, but this is often less straightforward than with simpler amides.

The presence of the methyl group on the nitrogen atom in N-methylacetamide can influence the reactivity of the amide functional group. The electron-donating effect of the methyl group can increase the basicity of the nitrogen atom, making it less susceptible to nucleophilic attack. fiveable.me

Reactions Involving the N-Methyl Substituent

The N-methyl group itself is generally unreactive. However, under specific and often harsh conditions, reactions can be initiated at this position.

Oxidation: Strong oxidizing agents might lead to the formation of N-formyl or N-demethylated products.

Radical Reactions: Under radical conditions, hydrogen abstraction from the methyl group could occur, leading to further functionalization, although this is not a common or selective transformation.

In spectroscopic analysis, the N-methyl group provides a useful handle. For instance, in ¹H NMR spectroscopy, it typically appears as a singlet, and its chemical shift can be influenced by the electronic environment of the nitrogen atom. fiveable.me In infrared spectroscopy, the N-methyl group exhibits characteristic C-H stretching vibrations. fiveable.me

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₉H₁₂N₂O | nih.gov |

| Molecular Weight | 164.20 g/mol | nih.gov |

| CAS Number | 61679-27-4 | nih.gov |

| Appearance | Not explicitly stated, but related compounds are crystalline solids. wikipedia.org | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in water. chemicalbook.comnih.gov |

Table 2: Spectroscopic Data for the N-Methyl Group in N-Methylacetamides

| Spectroscopic Technique | Characteristic Signal | Source |

| ¹H NMR | Singlet, typically in the range of 2.5-3.0 ppm | fiveable.me |

| ¹³C NMR | Signal typically appears around 40-45 ppm | fiveable.me |

| Infrared (IR) Spectroscopy | Symmetric and asymmetric C-H stretching vibrations around 2820-2830 cm⁻¹ | fiveable.me |

Article on this compound Unattainable Due to Lack of Specific Research Data

Despite a comprehensive search for scholarly articles, patents, and chemical literature, the creation of a detailed scientific article focusing solely on the chemical reactivity and derivatization of this compound, as specified in the user's request, is not possible at this time. The available information is insufficient to construct an article that meets the required depth and includes specific research findings and data tables on its chemoselective transformations.

The fundamental challenge is the apparent lack of published research focusing on the chemoselective transformations of this particular compound. Scientific articles with detailed research findings and data tables, which are essential for fulfilling the user's request for a professional and authoritative article, appear to be unavailable in the public domain. Without this foundational data, any attempt to generate the requested content would rely on speculation and would not meet the standards of scientific accuracy.

Therefore, until specific research on the chemoselective reactivity of this compound is published, the creation of the outlined article is not feasible.

Applications of N 3 Aminophenyl N Methylacetamide As a Versatile Building Block in Advanced Organic Synthesis

Precursor in Complex Heterocyclic Scaffold Construction

The presence of a reactive primary amino group on the phenyl ring makes N-(3-aminophenyl)-N-methylacetamide a prime candidate for constructing a wide array of nitrogen-containing heterocyclic scaffolds, which are foundational cores of many pharmaceuticals and biologically active compounds. mdpi.com The amino group serves as a potent nucleophile or as a handle for cyclization reactions.

One of the most significant applications of aniline (B41778) derivatives is in the synthesis of quinazolines, a class of fused heterocycles with a broad spectrum of pharmacological importance. nih.govuob.edu.ly Various synthetic strategies can be employed, where the 3-amino group of this compound would participate in cyclization with a suitable co-reactant. For instance, transition-metal-catalyzed methods, such as copper- or ruthenium-catalyzed reactions, can facilitate the condensation of aminophenyl derivatives with aldehydes, nitriles, or amides to form the quinazoline (B50416) ring system. nih.govorganic-chemistry.org

The versatility of the aminophenyl structure allows for its incorporation into numerous heterocyclic frameworks, as demonstrated by the general reactivity of N-aryl acetamides and related aniline derivatives. researchgate.netthieme-connect.de

Table 1: Examples of Heterocyclic Scaffolds Derivable from Aminophenyl Precursors

| Heterocyclic System | General Synthetic Strategy | Potential Application | Relevant Findings |

|---|---|---|---|

| Quinazolines | Condensation of the amino group with aldehydes, nitriles, or amides, often catalyzed by transition metals (e.g., Cu, Ru, Pd, Fe). nih.govorganic-chemistry.org | Anticancer, Antihypertensive | Numerous metal-catalyzed and catalyst-free methods exist for quinazoline synthesis from aniline precursors. uob.edu.lyorganic-chemistry.org |

| Thiazoles | Conversion of the amine to a thiourea (B124793) followed by Hantzsch cyclization with an α-halocarbonyl compound. | Anticancer | N-(4-(3-aminophenyl)thiazol-2-yl)acetamide scaffolds show potency against sensitive and resistant cancer cell lines. nih.gov |

| Pyrroles | Palladium-catalyzed cross-coupling reactions or multicomponent reactions involving the amine functionality. | Materials Science, Pharmaceuticals | N-substituted pyrrole (B145914) derivatives can be synthesized via green, ultrasound-mediated methods. mdpi.com |

| Benzodiazepines | Condensation of the diamine (after reduction of a nitro group, analogous to the existing amine) with a 1,3-dicarbonyl compound or its equivalent. | Anxiolytic, Anticonvulsant | A well-established class of heterocycles often built from ortho-phenylenediamines. |

Utility in the Formation of Aromatic and Bridged Ring Systems

The structural framework of this compound is not only a precursor to heterocycles but also a valuable component in the synthesis of more complex carbocyclic systems, including fused aromatic and bridged rings.

The synthesis of quinazolines, as mentioned previously, is also a direct example of forming a fused aromatic system, where a new benzene-like ring (a pyrimidine (B1678525) ring) is annulated onto the existing phenyl ring of the precursor. uob.edu.ly Multi-component reactions catalyzed by metals like palladium can construct diverse quinazolines, demonstrating the formation of new aromatic systems. organic-chemistry.org Similarly, other fused systems can be envisioned where the amino group directs the formation of a new ring through intramolecular cyclization or intermolecular annulation strategies. For example, the synthesis of polyheterocyclic compounds like quinazolino[4,3-b]quinazolin-8-ones often starts from 2-(o-aminophenyl) derivatives, highlighting a pathway for creating extended, fused aromatic networks. researchgate.net

Bridged ring systems, which are hallmarks of many complex natural products, present significant synthetic challenges. mdpi.com The construction of these three-dimensional structures often requires substrates with multiple, strategically placed functional groups that can participate in intramolecular bond-forming events. This compound, with its distinct amine and amide functionalities, can be considered a valuable building block for such endeavors. After initial modification, the functional groups can be used to forge connections across the aromatic ring, leading to bridged architectures. While direct examples using this specific molecule are not prevalent, the principles of cascade cyclizations, radical-initiated ring formations, and transition-metal-catalyzed cycloadditions rely on versatile starting materials like it to generate the required complexity. nih.gov

Contribution to the Synthesis of Diverse Organic Molecules

The unique combination of functional groups in this compound allows for its elaboration into a wide variety of organic molecules through selective modification of the amine, the amide, or the aromatic ring.

The primary amine is a gateway to numerous derivatives. It can be acylated, alkylated, or used in coupling reactions to attach different molecular fragments. For example, the synthesis of N-aryl glycines has been achieved from related 2-chloro-N-aryl acetamides, showcasing a transformation of the amide side chain that could be applied to derivatives of this compound. nih.gov The N-methylation of amine precursors is another common strategy to modulate biological activity, as seen in the synthesis of norbelladine (B1215549) derivatives, where secondary amines are N-methylated in the final step. mdpi.com

The N-methylacetamide group, while relatively stable, can also be a site of modification or can influence the reactivity of the molecule. The synthesis of γ-lactam-substituted quinone derivatives has been achieved through a cascade cyclization of N-aryl-4-pentenamides, demonstrating a complex transformation involving an amide nitrogen. nih.gov

The table below illustrates the diversity of molecules that can be synthesized from precursors containing the aminophenyl acetamide (B32628) core structure.

Table 2: Diverse Molecules Derived from Aminophenyl Acetamide Scaffolds

| Precursor Type | Reaction Type | Resulting Molecule Class | Potential Application | Source |

|---|---|---|---|---|

| N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide | Structure-Activity Relationship Studies | Optimized acetamide derivatives | Anticancer agents for resistant tumors | nih.gov |

| N-[3-(Hydrazinecarbonyl)-4-hydroxyphenyl]acetamide | Heterocyclic ring formation (e.g., oxadiazole, triazole synthesis) | Substituted 1,3,4-oxadiazoles and 1,2,4-triazoles | Antibacterial agents | ktu.edu |

| 2-Chloro-N-aryl acetamides | Intermolecular cyclization and ring opening | N-aryl glycines | Important intermediates and bioactive molecules | nih.gov |

Integration into Combinatorial Synthesis Libraries

Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly generate large numbers of diverse, yet structurally related, molecules for high-throughput screening. The success of this approach relies on the use of versatile building blocks or scaffolds that possess multiple points of diversification.

This compound is an excellent candidate for inclusion in combinatorial libraries. It possesses at least two distinct functionalization points:

The Primary Aromatic Amine: This group can be readily acylated, sulfonylated, or used in reductive amination with a diverse library of carboxylic acids, sulfonyl chlorides, or aldehydes/ketones, respectively.

The Aromatic Ring: The positions ortho and para to the amino group are activated towards electrophilic substitution, allowing for the introduction of halogens or other groups, which can then be used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further diversity.

This multi-directional functionalization capability allows for the creation of vast libraries of compounds from a single core structure. A study on the combinatorial synthesis of a 2001-compound library successfully used 3-amino-5-hydroxybenzoic acid, a scaffold with similar functional group placement, demonstrating the feasibility and power of this approach. nih.gov The amino group was variably substituted, showcasing a key diversification strategy. Commercial suppliers of building blocks for DNA-encoded libraries (DELs) often feature bifunctional and trifunctional scaffolds, such as those containing both an amine and an aryl halide, which are primed for combinatorial synthesis. enamine.net The use of such building blocks is a cornerstone of modern medicinal chemistry for generating novel hits in drug discovery programs. google.com

Computational and Theoretical Chemistry Investigations of N 3 Aminophenyl N Methylacetamide

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations are fundamental to understanding a molecule's behavior at the electronic level. For N-(3-aminophenyl)-N-methylacetamide, methods like Density Functional Theory (DFT) would be employed to determine its electronic structure. These calculations would yield crucial information such as the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a key indicator of the molecule's kinetic stability and chemical reactivity.

Further analysis would involve generating molecular electrostatic potential (MEP) maps, which illustrate the charge distribution across the molecule. These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. Reactivity descriptors, such as electronegativity, chemical hardness, and softness, would also be calculated to provide a quantitative measure of the molecule's reactivity profile. While databases provide computed properties like the XLogP3 value of 0.4, detailed quantum chemical analyses are currently lacking. nih.gov

Elucidation of Reaction Mechanisms through Theoretical Modeling

Theoretical modeling is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the step-by-step elucidation of reaction mechanisms. For a molecule like this compound, which contains both an amine and an amide group, several reactions could be of interest, such as electrophilic aromatic substitution, N-acylation, or oxidation.

Computational studies would involve identifying the structures of reactants, transition states, intermediates, and products along a proposed reaction coordinate. By calculating the activation energies for different pathways, researchers could predict the most likely mechanism. For instance, theoretical studies on simpler amines have successfully established hydrogen abstraction routes and the formation of pre-reaction complexes. researchgate.net Similar investigations for this compound would provide fundamental insights into its chemical transformations, but such specific studies have not been published.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of a molecule are critical to its function and interactions. Conformational analysis of this compound would involve identifying its stable conformers and the energy barriers to rotation around its single bonds, particularly the C-N bonds of the amide and the phenyl ring.

Predictive Modeling for Structure-Reactivity Relationships

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, establishes a mathematical correlation between a molecule's structural or physicochemical properties and its activity. While QSAR studies have been conducted on broader classes of compounds like aminophenyl benzamide (B126) derivatives for specific biological targets, a focused model for this compound and its close analogs is not available. nih.gov

Developing a QSAR model for this compound would involve synthesizing a series of related molecules, measuring their reactivity or biological activity, and then using computational methods to correlate these activities with calculated molecular descriptors. Such a model would be highly valuable for designing new molecules with tailored reactivity or for predicting the properties of untested derivatives.

Advanced Spectroscopic Characterization and Analytical Methodologies for N 3 Aminophenyl N Methylacetamide and Its Chemical Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and 2D Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of N-(3-aminophenyl)-N-methylacetamide in solution. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) experiments provides unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the aromatic protons and the methyl groups. Due to rotational restriction around the amide C-N bond, the acetyl methyl and N-methyl protons may appear as distinct singlets. The protons on the aromatic ring will exhibit splitting patterns (multiplets) characteristic of a 1,3-disubstituted benzene (B151609) ring. The primary amine group protons may appear as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show signals for the carbonyl carbon, the aromatic carbons, and the two methyl carbons. The chemical shifts of the aromatic carbons are influenced by the electron-donating amino group and the electron-withdrawing N-methylacetamido group. Data from closely related compounds, such as 3-(N-methylacetamido)phenyl acetate, suggest the aromatic carbons would appear in the range of 120-152 ppm, the carbonyl carbon around 170 ppm, the N-methyl carbon near 37 ppm, and the acetyl methyl carbon around 22 ppm. rsc.org

2D NMR Techniques: To definitively assign these signals, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling interactions. wikipedia.org It would show correlations between adjacent aromatic protons, helping to confirm their relative positions on the benzene ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) or HETCOR (Heteronuclear Correlation): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). wikipedia.org It allows for the unambiguous assignment of each carbon signal by linking it to its attached proton(s). For example, the signal for the N-methyl protons in the ¹H spectrum would correlate with the N-methyl carbon signal in the ¹³C spectrum. uvic.ca

Predicted NMR Data for this compound:

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| Aromatic | 6.6 - 7.2 | Multiplet | 4H | Ar-H |

| Amine | ~3.7 | Broad Singlet | 2H | -NH₂ |

| N-Methyl | ~3.2 | Singlet | 3H | N-CH₃ |

| Acetyl Methyl | ~1.9 | Singlet | 3H | CO-CH₃ |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| Carbonyl | ~170 | C=O |

| Aromatic | 148-150 | C-NH₂ |

| Aromatic | 144-146 | C-N(CH₃)Ac |

| Aromatic | ~130 | Ar-CH |

| Aromatic | 110-120 | Ar-CH |

| N-Methyl | ~37 | N-CH₃ |

| Acetyl Methyl | ~22 | CO-CH₃ |

Note: Predicted values are based on data from similar structures and general chemical shift principles. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of this compound by providing a highly accurate mass measurement of its molecular ion. The calculated exact mass for the molecular formula C₉H₁₂N₂O is 164.094963011 Da. nih.gov HRMS can confirm this value with high precision (typically within 5 ppm), which serves as strong evidence for the compound's identity.

In addition to accurate mass, tandem mass spectrometry (MS/MS) experiments reveal the compound's fragmentation pathways, which further corroborates the proposed structure. Using techniques like Electrospray Ionization (ESI), the molecule is typically protonated to form the [M+H]⁺ ion (m/z ≈ 165.1028). Collision-induced dissociation (CID) of this precursor ion would likely lead to several characteristic fragment ions.

Plausible Fragmentation Pathways:

Loss of Ketene (B1206846): A common fragmentation for acetamides is the loss of ketene (CH₂=C=O, 42.01 Da), which would result in a fragment ion corresponding to protonated N-methyl-m-phenylenediamine.

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the nitrogen atom can occur.

Cleavage of the N-Aryl Bond: The bond between the nitrogen and the phenyl ring could cleave, leading to ions representing the substituted phenyl portion and the N-methylacetamide portion.

Predicted HRMS Fragmentation Data for this compound [M+H]⁺:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |

| 165.1028 | 123.0866 | 42.0162 (C₂H₂O) | [H₂N-C₆H₄-NH(CH₃)]⁺ |

| 165.1028 | 108.0811 | 57.0217 (C₂H₃NO) | [H₂N-C₆H₅]⁺ |

| 165.1028 | 77.0386 | 88.0642 (C₄H₈NO) | [C₆H₅]⁺ |

| 165.1028 | 43.0184 | 122.0844 (C₇H₁₀N₂) | [CH₃CO]⁺ |

Note: The fragmentation pattern is predictive and based on common pathways for related structures.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound. The spectra provide a unique "molecular fingerprint" based on the vibrational modes of the molecule's bonds.

Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying the carbonyl (C=O) and amine (N-H) groups.

N-H Stretching: The primary amine (-NH₂) group will show two characteristic stretching bands in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹.

C=O Stretching (Amide I band): A strong, prominent absorption band for the tertiary amide carbonyl group is expected around 1650-1670 cm⁻¹. This is a key diagnostic peak. nih.gov

N-H Bending: The scissoring vibration of the primary amine appears in the 1590-1650 cm⁻¹ region.

C=C Stretching: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ range.

C-N Stretching: The C-N stretching vibrations for both the amine and amide groups will be found in the fingerprint region (1000-1350 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the C=C bonds in the benzene ring would be a prominent feature. A Raman spectrum for the related compound N-(3-aminophenyl)acetamide shows characteristic peaks, which would be similar for the N-methylated derivative. nih.gov

Characteristic Vibrational Frequencies for this compound:

| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | IR | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | IR, Raman | 2850 - 3000 | Medium |

| C=O Stretch (Amide I) | IR | ~1660 | Strong |

| N-H Bend | IR | 1590 - 1650 | Medium |

| Aromatic C=C Stretch | IR, Raman | 1450 - 1600 | Medium-Strong |

| C-N Stretch | IR, Raman | 1000 - 1350 | Medium |

Note: Predicted values are based on established group frequencies and data from related compounds. rsc.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light occurs when an electron is promoted from a ground electronic state to a higher energy excited state. The chromophores in this compound are the substituted benzene ring and the amide carbonyl group.

The phenyl ring conjugated with the amino group and the N-methylacetamido group is expected to be the dominant chromophore. Aniline (B41778) itself shows a primary absorption band (π → π) around 230 nm and a secondary band around 280 nm. The presence of the N-methylacetamido group will likely cause a bathochromic (red) shift of these bands. The amide group itself has a weak n → π transition around 210-220 nm and a strong π → π* transition below 200 nm. nih.gov Therefore, this compound is expected to show strong absorption in the UV region, likely with maxima between 200 and 300 nm.

Predicted UV-Vis Absorption Data for this compound (in Methanol or Ethanol):

| Predicted λmax (nm) | Molar Absorptivity (ε) | Transition Type | Chromophore |

| ~240-250 | High | π → π | Substituted Phenyl Ring |

| ~280-290 | Moderate | π → π | Substituted Phenyl Ring |

| ~210 | Low | n → π* | Amide Carbonyl |

Note: These are estimated values based on the electronic properties of the constituent functional groups.

Chromatographic and Hyphenated Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are indispensable for separating this compound from reaction precursors, byproducts, or derivatives, thereby assessing its purity. Hyphenated techniques, which couple a separation method with a spectroscopic detector, provide both separation and identification capabilities.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a highly suitable method for the analysis of this compound. A C18 column would be effective for separation. A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., water with formic or phosphoric acid) and an organic modifier like acetonitrile (B52724) or methanol. sielc.comnih.gov Elution could be performed under isocratic or gradient conditions, with detection commonly achieved using a UV detector set to one of the compound's absorption maxima (e.g., ~254 nm). This method can be used to determine the purity of a sample by quantifying the area of the main peak relative to any impurity peaks.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is a powerful analytical tool. This compound is sufficiently volatile for GC analysis. A standard non-polar or mid-polar capillary column (e.g., Rxi-624sil MS) can be used for separation. google.com The mass spectrometer detector provides mass information for the eluting peak, confirming its identity by matching its mass spectrum with a known standard or library. GC-MS is also highly effective for identifying and quantifying impurities present in the sample. Analysis of similar N-methylacetanilide derivatives has been successfully performed using this technique. rsc.org

Hyphenated Chromatographic Method Parameters:

| Technique | Column | Mobile Phase/Carrier Gas | Detection | Application |

| HPLC-UV | C18 (e.g., 4.6 x 250 mm, 5 µm) | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | UV at 254 nm | Purity determination, quantification |

| GC-MS | Capillary (e.g., 30m x 0.25mm, 0.25µm film) | Helium | Electron Ionization (EI) MS | Purity assessment, impurity identification |

Supramolecular Chemistry and Intermolecular Interactions of N 3 Aminophenyl N Methylacetamide

Investigation of Hydrogen Bonding Networks and Amide Dimerization

The N-(3-aminophenyl)-N-methylacetamide molecule contains both hydrogen bond donors (the primary amine -NH2 group) and acceptors (the carbonyl oxygen of the amide and the nitrogen of the amine). This duality allows for the formation of a variety of hydrogen bonding motifs.

In the absence of experimental crystal structure data for this compound, we can hypothesize potential hydrogen bonding patterns based on studies of similar molecules. For instance, primary amines are well-known to form N-H···N and N-H···O hydrogen bonds. The amide functionality can lead to the formation of characteristic amide-amide hydrogen bonds, often resulting in dimerization or catemeric chains.

A common motif in secondary amides is the formation of a cyclic dimer through two N-H···O=C hydrogen bonds. However, in this compound, the amide nitrogen is tertiary and lacks a proton, precluding this specific type of dimerization. Instead, the primary amine's N-H groups are the key hydrogen bond donors. These could interact with the carbonyl oxygen of neighboring molecules, leading to extended chains or more complex three-dimensional networks.

Table 1: Potential Hydrogen Bond Interactions in this compound

| Donor Group | Acceptor Group | Potential Interaction Type |

| Amino (-NH₂) | Carbonyl Oxygen (=O) | N-H···O |

| Amino (-NH₂) | Amino Nitrogen (-NH₂) | N-H···N |

Further computational studies would be invaluable in determining the most energetically favorable hydrogen bonding configurations and predicting the resulting network topologies.

Exploration of Pi-Stacking and Other Non-Covalent Interactions

The phenyl ring in this compound is expected to engage in π-stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between aromatic rings, play a significant role in stabilizing crystal structures and molecular assemblies. The specific geometry of π-stacking can vary, including parallel-displaced, T-shaped, and sandwich configurations.

The nature and substitution pattern of the phenyl ring can influence the strength and geometry of these interactions. The presence of both an electron-donating amino group and an electron-withdrawing acetylamino group (though the nitrogen lone pair can also donate into the ring) creates a complex electronic profile on the aromatic ring, which would influence its π-stacking behavior.

Table 2: Potential Non-Covalent Interactions Involving the Aromatic Ring

| Interaction Type | Participating Groups |

| π-π Stacking | Phenyl ring - Phenyl ring |

| C-H···π | Methyl C-H / Aromatic C-H - Phenyl ring |

| N-H···π | Amino N-H - Phenyl ring |

Self-Assembly Principles in Solution and Solid State

The principles of self-assembly govern how molecules spontaneously organize into ordered structures. For this compound, the interplay between hydrogen bonding and π-stacking interactions would be the primary driver of self-assembly in both solution and the solid state.

In solution, the nature of the solvent would play a critical role. In non-polar solvents, intermolecular hydrogen bonding would be favored, potentially leading to the formation of small aggregates or oligomers. In polar, protic solvents, competition from solvent molecules would likely disrupt intermolecular hydrogen bonds, and hydrophobic interactions involving the phenyl ring might become more significant.

In the solid state, the molecules would arrange to maximize the attractive intermolecular forces, leading to a specific crystal packing. The resulting crystalline structure would be a direct manifestation of the preferred hydrogen bonding and π-stacking motifs. Without experimental data, it is difficult to predict the exact packing arrangement.

Design of Supramolecular Architectures Incorporating Anilino-Amide Moieties

The anilino-amide moiety, as present in this compound, represents a versatile building block for the design of more complex supramolecular architectures. The ability to form directional hydrogen bonds and engage in π-stacking interactions makes it a candidate for constructing programmed molecular assemblies.

By modifying the substituents on the phenyl ring or the amide group, it would be possible to tune the intermolecular interactions and thus control the resulting supramolecular structures. For example, the introduction of additional hydrogen bonding sites could lead to the formation of robust, pre-designed networks. The anilino-amide unit could also be incorporated into larger molecules, such as polymers or macrocycles, to impart specific self-assembly properties.

Research into the supramolecular behavior of simpler anilino-amide compounds would provide a foundation for the rational design of these more complex systems, with potential applications in materials science, crystal engineering, and molecular recognition.

Q & A

Q. What are the standard synthetic routes for N-(3-aminophenyl)-N-methylacetamide, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves sequential functionalization of the aromatic amine and acetamide groups. A common approach starts with acetylation of 3-nitroaniline using acetic anhydride to form N-(3-nitrophenyl)acetamide, followed by catalytic hydrogenation (e.g., H₂/Pd-C) to reduce the nitro group to an amine, yielding N-(3-aminophenyl)acetamide . Subsequent N-methylation is achieved via reductive amination (formaldehyde/NaBH₃CN) or alkylation (methyl iodide/K₂CO₃ in DMF). Key intermediates include N-(3-nitrophenyl)acetamide and N-(3-aminophenyl)acetamide, with purity confirmed by HPLC .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodological Answer : Structural validation requires multi-spectral analysis:

- ¹H/¹³C NMR : Compare experimental shifts with predicted values (e.g., δ ~2.8–3.1 ppm for N-methyl protons; δ ~168–170 ppm for carbonyl carbons) .

- IR Spectroscopy : Confirm N-H stretches (~3300 cm⁻¹ for amine, ~1650 cm⁻¹ for amide C=O) .

- X-ray Crystallography : Resolve hydrogen-bonding patterns (e.g., N-H⋯O interactions) to validate molecular packing .

Q. What are the critical parameters for HPLC analysis of this compound purity and related substances?

- Methodological Answer : Optimize HPLC conditions using:

- Mobile Phase : Acetonitrile/water (e.g., 65:35 v/v) with 0.1% trifluoroacetic acid to improve peak symmetry .

- Column : C18 reversed-phase (e.g., 250 × 4.6 mm, 5 µm particle size).

- Detection : UV at 254 nm for amide chromophores.

- Sample Preparation : Dissolve in water (0.1 mg/mL) with 10% acetonitrile to enhance solubility .

Advanced Research Questions

Q. What strategies address low yields in the N-methylation step during the synthesis of this compound?

- Methodological Answer : Low yields often arise from incomplete alkylation or side reactions. Mitigation strategies include:

Q. How can computational chemistry predict the reactivity of this compound in catalytic reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model:

Q. What approaches resolve discrepancies between theoretical and experimental NMR data for this compound?

- Methodological Answer : Address inconsistencies via:

- Variable Temperature NMR : Detect conformational changes (e.g., rotameric equilibria) affecting chemical shifts .

- Isotopic Labeling : Synthesize ¹³C-enriched analogs to validate carbonyl carbon assignments .

- Dynamic NMR Simulations : Use software (e.g., MestReNova) to model coupling constants and splitting patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.